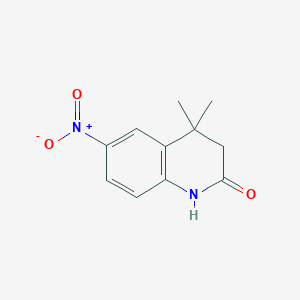

4,4-Dimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4,4-dimethyl-6-nitro-1,3-dihydroquinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-11(2)6-10(14)12-9-4-3-7(13(15)16)5-8(9)11/h3-5H,6H2,1-2H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAITXUBYFORSJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)NC2=C1C=C(C=C2)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of 4,4 Dimethyl 6 Nitro 3,4 Dihydroquinolin 2 1h One Formation and Transformations

Elucidation of Reaction Pathways: Electrophilic, Nucleophilic, and Radical Mechanisms

The formation of the 4,4-dimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one ring system can be achieved through several fundamental reaction pathways. The substitution pattern of this specific molecule, featuring gem-dimethyl groups at the C4 position and a strong electron-withdrawing nitro group at the C6 position, plays a significant role in favoring or disfavoring certain mechanisms.

Electrophilic Mechanisms: Electrophilic cyclization is a common strategy for forming heterocyclic rings. In the context of dihydroquinolinones, this can involve the intramolecular cyclization of an activated intermediate onto the electron-rich aniline (B41778) ring. For instance, the reaction of N-arylcinnamamides with N-arylthiosuccinimides in the presence of a Lewis acid like BF₃·OEt₂ proceeds via an electrophilic addition to the alkene, generating an intermediate that undergoes intramolecular cyclization. researchgate.net However, for 4,4-dimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one, a classic intramolecular Friedel-Crafts-type acylation or alkylation on the aniline ring is challenging. The presence of the 6-nitro group strongly deactivates the aromatic ring, making it less nucleophilic and thus less susceptible to attack by an electrophile. Such a pathway would require harsh conditions or highly activated precursors.

Nucleophilic Mechanisms: Domino reactions involving nucleophilic additions are another viable route. mdpi.com A plausible pathway could involve an intramolecular Michael addition. For example, a suitably substituted aniline derivative featuring a conjugated system could undergo a ring-closing conjugate addition of the aniline nitrogen onto an α,β-unsaturated carbonyl moiety. The 4,4-dimethyl substitution would be incorporated in the starting material, while the 6-nitro group would influence the nucleophilicity of the attacking amine.

Radical Mechanisms: Radical-initiated cyclizations have emerged as a powerful and versatile method for synthesizing the dihydroquinolin-2(1H)-one core from α,β-unsaturated N-arylamides. preprints.org These reactions are often tolerant of a wide range of functional groups. The mechanism typically involves the generation of a radical species which adds to the α,β-unsaturated system of an N-arylacrylamide precursor. This is followed by a 6-endo-trig or 6-exo-trig cyclization of the resulting radical onto the aromatic ring to form the heterocyclic structure. mdpi.comnih.gov For the synthesis of 4,4-dimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one, a radical pathway could involve the cyclization of a radical intermediate generated on the side chain. The gem-dimethyl group at the C4 position would sterically influence the approach of the radical during cyclization, potentially affecting the diastereoselectivity if a stereocenter is formed at C3. mdpi.com

Mechanistic Role of Catalysts and Initiators in Dihydroquinolinone Synthesis

Catalysts and initiators are pivotal in directing the reaction toward the desired dihydroquinolinone product, often by lowering activation energies and selectively promoting one mechanistic pathway over others.

Catalysts for Radical Pathways: Transition metals are frequently employed to initiate and catalyze radical reactions. Copper and palladium complexes are particularly effective.

Copper(I) catalysts can initiate single-electron transfer (SET) processes. For example, a Cu(I) catalyst can transfer an electron to an oxime ester to generate an iminyl radical, which then undergoes fragmentation to produce a cyanoalkyl radical that participates in the cyclization cascade. researchgate.net

Copper(II) oxide (Cu₂O) , in conjunction with an oxidant like tert-butylperoxy benzoate (TBPB), can generate a tert-butoxyl radical. researchgate.net This radical can abstract a hydrogen atom to create a key carbon-centered radical, which then adds to the acrylamide precursor. researchgate.net

Palladium catalysts are used in visible-light-induced reactions where photoexcited Pd(0) can induce SET reactions with alkyl halides to form alkyl radicals. researchgate.net

Initiators for Radical Pathways: In addition to catalytic systems, chemical initiators are used to generate the initial radical species.

Peroxides , such as tert-butylperoxy benzoate (TBPB), undergo homolytic cleavage when heated or in the presence of a metal catalyst to produce radicals. researchgate.net

Iodine (I₂) can act as a radical initiator in certain reactions, alongside its roles as an oxidant and reductant. researchgate.net

Catalysts for Electrophilic Pathways:

Lewis acids , such as boron trifluoride etherate (BF₃·OEt₂), are used to activate substrates for electrophilic attack. researchgate.net They can coordinate to a functional group, rendering it more electrophilic and facilitating the subsequent intramolecular cyclization. researchgate.net

Below is an interactive table summarizing the roles of various catalysts and initiators in dihydroquinolinone synthesis.

Identification and Characterization of Reaction Intermediates

The transient nature of reaction intermediates makes their direct observation challenging, but their existence is inferred from mechanistic studies, trapping experiments, and computational modeling.

In radical-mediated syntheses , the reaction cascade involves several distinct radical intermediates. A common sequence begins with the generation of an initial radical (e.g., an alkyl or acyl radical) from an initiator or catalyst. This radical adds to the double bond of an N-arylacrylamide precursor, creating a new carbon-centered radical intermediate. researchgate.net This intermediate then undergoes an intramolecular 6-endo-trig cyclization, attacking the aromatic ring to form a new six-membered ring and generating another radical intermediate, often stabilized by resonance within the aromatic system. researchgate.net Final steps of oxidation and deprotonation yield the stable dihydroquinolinone product. researchgate.net

In electrophilic cyclizations , the key intermediate is typically a carbocation or a related positively charged species. For example, in a Lewis acid-catalyzed reaction, the coordination of the catalyst to the substrate generates an electrophilic species. researchgate.net The subsequent intramolecular attack by the aniline ring forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. A final deprotonation step restores aromaticity and yields the product.

Kinetic and Thermodynamic Studies of Reaction Progress

Detailed experimental kinetic and thermodynamic data for the formation of 4,4-dimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one are not extensively reported in the literature. However, the principles governing these reactions can be understood from studies on related systems and through computational chemistry.

Kinetic studies on the formation of similar heterocyclic systems, such as 2,3-dihydroquinazolin-4(1H)-ones, have shown that the electronic properties of substituents have a significant impact on reaction rates. researchgate.net For instance, electron-withdrawing groups on a benzaldehyde reactant were found to increase the rate of reaction, which proceeds through a second-order kinetic profile. researchgate.net By analogy, in a potential synthesis of the target molecule starting from a precursor derived from 4-nitroaniline (B120555), the electron-withdrawing nitro group would be expected to influence the rates of key bond-forming steps.

Due to the scarcity of experimental data, computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for elucidating reaction mechanisms. nih.govnih.gov DFT calculations allow for the mapping of reaction energy profiles, including the calculation of activation energies for transition states and the relative stabilities of intermediates and products. nih.gov These computational studies provide critical insights into the thermodynamic feasibility and kinetic barriers of proposed reaction pathways, helping to explain observed product distributions and selectivities. rsc.org For example, DFT can be used to compare the energy barriers of competing electrophilic, nucleophilic, and radical pathways, thereby predicting the most likely mechanism under a given set of conditions.

Thermodynamically, the formation of the six-membered dihydroquinolinone ring is generally a favorable process, driven by the formation of stable sigma bonds and a conjugated system.

Influence of Reaction Conditions (Solvent, Temperature, Concentration) on Mechanism and Selectivity

The choice of reaction conditions exerts profound control over the mechanism, rate, and selectivity of dihydroquinolinone synthesis.

Solvent: The polarity and coordinating ability of the solvent can influence the stability of charged intermediates and the solubility of catalysts. For instance, copper-catalyzed radical cyclizations have been successfully carried out in solvents like chloroform (CHCl₃), while palladium-catalyzed reactions may employ solvents such as diglyme. researchgate.net The solvent can affect the efficiency of single-electron transfer steps and the lifetime of radical intermediates.

Temperature: Reaction temperature directly impacts the reaction rate. While many modern catalytic methods are designed to run at room temperature for operational simplicity, some transformations require heating to overcome activation barriers. researchgate.net Temperature can also be a tool to control selectivity. In reactions with competing kinetic and thermodynamic pathways, lower temperatures often favor the kinetically controlled product, while higher temperatures can allow the system to equilibrate to the more stable, thermodynamically favored product.

Concentration: In multi-component or cascade reactions, the relative concentrations of reactants, catalysts, and initiators are critical. Maintaining a low concentration of highly reactive intermediates, such as radicals, by controlling the rate of their formation is often necessary to prevent undesirable side reactions like dimerization.

Selectivity: Reaction conditions are crucial for controlling stereoselectivity. In many radical cyclizations that form dihydroquinolinones, a trans diastereomer is preferentially obtained. researchgate.net This selectivity is often attributed to steric hindrance in the transition state of the ring-closing step, where a bulky substituent at the C3 position orients itself away from the aryl group at the C4 position. For the target molecule, the bulky 4,4-dimethyl group would impose significant steric constraints, strongly influencing the stereochemical outcome of any reaction at the adjacent C3 position.

Advanced Structural Elucidation and Spectroscopic Analysis of Dihydroquinolinone Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of dihydroquinolinone derivatives in solution. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom, while two-dimensional techniques like NOESY can reveal through-space correlations, aiding in conformational analysis.

While specific NMR data for 4,4-Dimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one is not publicly available, analysis of a closely related isomer, 2-Hydroxy-3,3-dimethyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one, provides a strong basis for predicting its spectral features. nih.gov For this isomer, the ¹H NMR spectrum shows a characteristic singlet for the two gem-dimethyl groups at 1.26 ppm and a singlet for the methylene (B1212753) protons at 3.23 ppm. nih.gov The aromatic protons appear as distinct doublets and a doublet of doublets between 7.59 and 8.56 ppm, with coupling constants indicating their positions on the aromatic ring. nih.gov

For 4,4-Dimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one, one would expect:

A singlet in the ¹H NMR spectrum corresponding to the two equivalent methyl groups at C4.

A singlet for the methylene protons at C3.

Distinct signals in the aromatic region for the protons at C5, C7, and C8, with splitting patterns determined by their coupling.

A broad singlet for the N-H proton of the lactam.

In the ¹³C NMR spectrum of the related isoquinolinone isomer, signals for the methyl carbons, the quaternary carbon, and the methylene carbon are clearly resolved, alongside peaks for the aromatic and carbonyl carbons. nih.gov A similar pattern would be anticipated for the target compound.

Conformational analysis of the dihydro- portion of the quinolinone ring can be investigated through ¹H-¹H coupling constants and Nuclear Overhauser Effect (NOE) experiments. mdpi.com The magnitude of the coupling constants between protons on adjacent carbons can help define the dihedral angles and thus the ring's conformation. researchgate.netchemrxiv.org For substituted dihydroquinoline rings, a half-chair conformation is often adopted. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for the Analogous Compound 2-Hydroxy-3,3-dimethyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one nih.gov

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| 2 x CH₃ | 1.26 (s, 6H) | 25.24 |

| C(CH₃)₂ | - | 41.80 |

| CH₂ | 3.23 (s, 2H) | 60.66 |

| Aromatic CH | 7.59 (d, J=8.4 Hz, 1H) | 122.02 |

| Aromatic CH | 8.33 (dd, J=8.4, 2.4 Hz, 1H) | 126.87 |

| Aromatic CH | 8.56 (d, J=2.4 Hz, 1H) | 129.91 |

| Aromatic C | - | 130.41 |

| Aromatic C-NO₂ | - | 144.05 |

| Aromatic C | - | 147.21 |

| C=O | - | 160.08 |

| OH | 9.8 (s, wide, 1H) | - |

| Data recorded in DMSO-d₆ |

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes. nih.govscifiniti.com For 4,4-Dimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one, key functional groups include the lactam (cyclic amide), the nitro group, the aromatic ring, and alkyl groups.

The most prominent IR absorption bands expected are:

N-H Stretch: A moderate to sharp band around 3200-3300 cm⁻¹ corresponding to the stretching vibration of the lactam N-H group.

C-H Stretches: Bands in the 2850-3000 cm⁻¹ region due to symmetric and asymmetric stretching of the methyl and methylene C-H bonds. scifiniti.com

C=O Stretch: A strong, sharp absorption band typically between 1650 and 1680 cm⁻¹ for the cyclic amide carbonyl group. researchgate.net

NO₂ Stretches: Two distinct and strong bands are characteristic of the nitro group: an asymmetric stretching vibration usually near 1500-1550 cm⁻¹ and a symmetric stretch near 1330-1370 cm⁻¹. researchgate.netmdpi.com

C=C Stretches: Aromatic ring stretching vibrations would appear in the 1450-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information. While the polar C=O and NO₂ groups are strong in the IR spectrum, the vibrations of the non-polar aromatic ring and C-C backbone are often more prominent in the Raman spectrum, making the two techniques synergistic. nsf.gov

Table 2: Expected Vibrational Frequencies for 4,4-Dimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected IR Intensity |

| Lactam N-H | Stretch | 3200 - 3300 | Medium |

| Alkyl C-H | Stretch | 2850 - 3000 | Medium |

| Lactam C=O | Stretch | 1650 - 1680 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Variable |

| Nitro NO₂ | Asymmetric Stretch | 1500 - 1550 | Strong |

| Nitro NO₂ | Symmetric Stretch | 1330 - 1370 | Strong |

Mass Spectrometry for Molecular Ion and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. arkat-usa.org

For 4,4-Dimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one (C₁₁H₁₂N₂O₃), the calculated molecular weight is approximately 220.23 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 220.

The fragmentation of the molecular ion is influenced by the stability of the resulting fragments. youtube.com Plausible fragmentation pathways for this molecule include:

Loss of a methyl group: A common fragmentation for compounds with gem-dimethyl groups is the loss of a methyl radical (•CH₃, 15 Da) to form a stable tertiary carbocation. This would result in a prominent peak at m/z 205 ([M-15]⁺). In the mass spectrum of the isomer 2-Hydroxy-3,3-dimethyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one, the [M-15]⁺ peak is the base peak, indicating the high stability of this fragment. nih.gov

Loss of the nitro group: Fragmentation can occur via the loss of a nitro radical (•NO₂, 46 Da) or nitric oxide (•NO, 30 Da), leading to peaks at m/z 174 or m/z 190, respectively.

Cleavage of the heterocyclic ring: The dihydroquinolinone ring could also undergo cleavage, leading to more complex fragmentation patterns.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula. nih.gov

Table 3: Predicted Mass Spectrometry Fragments

| m/z Value | Proposed Fragment | Description |

| 220 | [C₁₁H₁₂N₂O₃]⁺ | Molecular Ion (M⁺) |

| 205 | [M - CH₃]⁺ | Loss of a methyl radical |

| 174 | [M - NO₂]⁺ | Loss of a nitro radical |

| 190 | [M - NO]⁺ | Loss of nitric oxide |

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline solid. uned.es This technique provides precise coordinates for each atom in the crystal lattice, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles.

While a crystal structure for 4,4-Dimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one is not reported, the structure of its isomer, 2-Hydroxy-3,3-dimethyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one, has been determined. nih.govresearchgate.net The analysis revealed that the heterocyclic ring adopts a half-chair conformation. nih.gov The nitro group was found to be essentially coplanar with the aromatic ring, and the study identified both pseudo-axial and pseudo-equatorial positions for the two methyl groups. nih.govresearchgate.net

A crystallographic analysis of 4,4-Dimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one would similarly define the conformation of its dihydro-lactam ring and establish the planarity of the nitro group relative to the benzene (B151609) ring. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding involving the lactam N-H and the nitro group oxygen atoms, that dictate the crystal packing. nih.gov

Table 4: Crystal Data for the Analogous Compound 2-Hydroxy-3,3-dimethyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one nih.gov

| Parameter | Value |

| Chemical Formula | C₁₁H₁₂N₂O₄ |

| Formula Weight | 236.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.8805 (9) |

| b (Å) | 18.605 (4) |

| c (Å) | 10.1588 (17) |

| β (°) | 103.056 (12) |

| Volume (ų) | 1082.7 (3) |

| Z | 4 |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Determination

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), measure the differential absorption of left- and right-circularly polarized light. These methods are exclusively applicable to chiral molecules, which are non-superimposable on their mirror images.

The target compound, 4,4-Dimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one, is achiral. It possesses a plane of symmetry that bisects the molecule through the N-H bond, the C=O group, the gem-dimethyl substituted carbon, and the aromatic ring. Due to this lack of chirality, it does not have enantiomers and will not exhibit an ECD spectrum.

However, if chiral analogs of this compound were synthesized—for instance, by introducing a substituent at the C3 position or another chiral center—then chiroptical spectroscopy would become a crucial tool. For such chiral derivatives, ECD could be used to determine the absolute configuration (R or S) of the stereocenters by comparing the experimentally measured spectrum with spectra predicted from quantum chemical calculations.

Computational and Theoretical Studies of 4,4 Dimethyl 6 Nitro 3,4 Dihydroquinolin 2 1h One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. bhu.ac.in By calculating properties related to the distribution of electrons, DFT can predict a molecule's stability, reactivity, and the most likely sites for chemical reactions. researchgate.net

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, whereas a small energy gap indicates higher reactivity. researchgate.net For dihydroquinolinone derivatives, FMO analysis provides insights into their potential as oxidizing or reducing agents. nih.gov While specific energy values for 4,4-Dimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one require dedicated DFT calculations, the principles of FMO analysis are fundamental to understanding its chemical behavior.

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution on a molecule's surface. bhu.ac.in It identifies regions that are electron-rich (negative potential, typically colored red), electron-poor (positive potential, colored blue), and neutral (green). imist.ma This map is invaluable for predicting how a molecule will interact with other molecules, highlighting the sites for electrophilic and nucleophilic attacks. nih.govimist.ma In related nitroaromatic compounds, the nitro group typically creates a significant electron-poor region, influencing intermolecular interactions. imist.ma For 4,4-Dimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one, an MEP map would likely show negative potential around the carbonyl oxygen and nitro group oxygens, indicating sites susceptible to electrophilic attack, while positive potential might be located near the amine hydrogen. bhu.ac.in

Chemical Hardness (η) and Softness (S) : Hardness is a measure of a molecule's resistance to changes in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." arxiv.org

Electronegativity (χ) and Chemical Potential (μ) : These descriptors relate to the molecule's tendency to attract electrons. arxiv.org

Electrophilicity Index (ω) : This index quantifies the energy stabilization when a molecule accepts additional electronic charge from its environment, measuring its electrophilic nature. arxiv.org A high electrophilicity index indicates a good electrophile. researchgate.net

These parameters are calculated using the energies of the frontier orbitals and are crucial for comparing the reactivity of different compounds. researchgate.net

| Parameter | Description | Formula |

|---|---|---|

| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital | - |

| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital | - |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies (ELUMO - EHOMO) | ΔE = ELUMO - EHOMO |

| Chemical Hardness (η) | Resistance to change in electron distribution | η ≈ (ELUMO - EHOMO) / 2 |

| Chemical Softness (S) | Reciprocal of chemical hardness | S = 1 / η |

| Electronegativity (χ) | Power to attract electrons | χ ≈ -(EHOMO + ELUMO) / 2 |

| Electrophilicity Index (ω) | Propensity to accept electrons | ω = μ2 / 2η (where μ ≈ -χ) |

Molecular Docking Simulations for Ligand-Target Interactions in Preclinical Models

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is widely used in drug discovery to screen potential drug candidates and understand their mechanism of action at a molecular level. mdpi.com

In preclinical models, docking simulations can predict the binding affinity and interaction patterns of a compound like 4,4-Dimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one with specific protein targets. For instance, studies on similar quinazolinone and quinolone derivatives have used docking to investigate their potential as anticancer or antibacterial agents by simulating their interactions with key enzymes. mdpi.comconnectjournals.comnih.gov The simulation calculates a "docking score," which estimates the binding energy, and reveals specific interactions such as hydrogen bonds and hydrophobic contacts with amino acid residues in the protein's active site. mdpi.commdpi.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Following molecular docking, Molecular Dynamics (MD) simulations can be employed to study the stability of the ligand-receptor complex over time. researchgate.net MD simulations model the movement of atoms and molecules, providing a dynamic view of how the ligand and protein interact in a simulated physiological environment. youtube.com These simulations are crucial for confirming the stability of the binding pose predicted by docking and for analyzing any conformational changes that may occur upon ligand binding. researchgate.netresearchgate.net Studies on related heterocyclic compounds have used MD simulations to verify that the ligand remains stably bound within the active site of its target protein, reinforcing the predictions made by docking studies. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net By identifying key molecular descriptors (physicochemical properties) that correlate with activity, QSAR models can predict the activity of new, unsynthesized compounds. nih.gov

Biological and Pharmacological Research: Mechanistic Insights from Non Human Studies

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

The biological profile of 4,4-dimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one is intrinsically linked to its distinct chemical architecture. The quinolinone core, a privileged scaffold in medicinal chemistry, serves as the foundation, while the substituents at the 4- and 6-positions play critical roles in modulating its activity. nih.govbiointerfaceresearch.com Structure-activity relationship (SAR) studies on the broader class of quinolinones and nitroaromatic compounds provide crucial insights into how these specific functional groups—the gem-dimethyl group at the C4 position and the nitro group at the C6 position—likely govern the compound's biological potency and selectivity.

The presence of a nitro group on an aromatic ring is a well-established determinant of biological activity, particularly in the realm of antimicrobial agents. encyclopedia.pub The 6-nitro group in the title compound is paramount to its function. The strong electron-withdrawing nature of the nitro group can significantly influence the electronic properties of the entire quinolinone system. encyclopedia.pub In many nitro-heterocyclic drugs, the biological activity is dependent on the reduction of the nitro group within a target cell to form reactive intermediates. encyclopedia.pubmdpi.com Therefore, the redox potential of the nitro group, which is modulated by its position on the aromatic ring, is a critical factor for potency. researchgate.net Studies on various nitroquinoline isomers have demonstrated that the placement of the nitro group significantly alters the antimicrobial spectrum and efficacy. nih.govsrce.hr For instance, research on 6-nitroquinolones has highlighted their potent activity against both Gram-positive bacteria and mycobacteria, often exceeding that of established drugs like ciprofloxacin (B1669076) in certain cases. nih.gov

The gem-dimethyl group at the C4 position of the dihydroquinolinone ring introduces specific steric and lipophilic characteristics. While direct SAR studies on this specific substitution pattern are limited, the principles of medicinal chemistry suggest several potential effects. The dimethyl substitution creates a quaternary carbon, which can provide steric hindrance that may influence the molecule's interaction with biological targets, potentially enhancing selectivity or affecting its metabolic profile. Furthermore, alkyl groups can increase lipophilicity, which may impact the compound's ability to cross cellular membranes. In broader studies of quinolinone analogs, substitutions at various positions on the heterocyclic ring are known to dramatically impact antimicrobial and antifungal activities. researchgate.net

The interplay between the electronic effects of the 6-nitro group and the steric/lipophilic contributions of the 4,4-dimethyl moiety likely results in a unique pharmacological profile, distinguishing it from other substituted quinolinones.

Exploration of the quinolinone scaffold has revealed that its biological activity is highly tunable through structural modifications. Research on related compounds illustrates how changes to the core structure and its substituents can lead to significant shifts in potency and spectrum of activity.

One common modification strategy involves altering the substituents on the aromatic ring. Studies on 8-hydroxyquinolines have shown that replacing a nitro group with halogens or an amino group leads to distinct changes in antimicrobial and antioxidant activities. researchgate.net This suggests that the 6-nitro position on the 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one scaffold could be a key site for modification to develop analogs with different biological targets or improved properties.

Another avenue for modification is the dihydroquinolinone ring itself. Saturation of the pyridine (B92270) ring in nitroquinolines has been shown to influence biochemical characteristics and biological activity. nih.govsrce.hr Further modifications, such as the introduction of various side chains at the C3 position of 4-hydroxy-2-quinolinone analogs, have been demonstrated to have a dramatic impact on antibacterial and antifungal efficacy. researchgate.net This indicates that the core heterocyclic structure of the title compound is amenable to changes that could refine its biological action.

The following table summarizes SAR insights from related quinoline (B57606) and quinazolinone structures, illustrating the effect of different substitution patterns on biological activity.

| Compound Name | Core Structure | Key Substituents | Observed Biological Activity |

| Nitroxoline | 8-Hydroxyquinoline | 5-Nitro | Established antimicrobial agent. nih.gov |

| 8-Hydroxy-6-nitroquinoline | 8-Hydroxyquinoline | 6-Nitro | Exhibits different biochemical and biological activities compared to the 5-nitro isomer. nih.gov |

| 1,7-disubstituted-6-nitroquinolones | Quinolone | 6-Nitro, various C1 & C7 substituents | Good activity against mycobacteria and Gram-positive bacteria. nih.gov |

| 3-Alkyl-4-hydroxy-2-quinolinones | 4-Hydroxy-2-quinolinone | Long alkyl chain at C3, various C6/C7 substituents | Potent antifungal and antibacterial activities, influenced by chain length and other substituents. researchgate.net |

Antimicrobial Spectrum and Underlying Mechanisms of Action against Pathogenic Microorganisms (e.g., Bacteria, Fungi)

The chemical structure of 4,4-dimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one, particularly the presence of the 6-nitroquinoline (B147349) moiety, suggests a significant potential for antimicrobial activity against a range of pathogenic microorganisms.

The antimicrobial spectrum of nitro-containing quinoline derivatives often includes Gram-positive and Gram-negative bacteria, as well as mycobacteria. nih.govnih.gov For example, various 6-nitroquinolones have demonstrated notable efficacy against Mycobacterium tuberculosis and Gram-positive bacteria like Staphylococcus aureus. nih.govresearchgate.net Similarly, nitroxoline, a 5-nitro-8-hydroxyquinoline, has a broad spectrum of activity that includes common urinary tract pathogens like Escherichia coli and various species of Candida. researchgate.netresearchgate.net Based on these related structures, it is plausible that 4,4-dimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one possesses a broad-spectrum antimicrobial profile.

The primary mechanism of action for nitro-heterocyclic antimicrobial drugs is believed to involve intracellular reduction of the nitro group. encyclopedia.pub This bioactivation process is typically carried out by microbial nitroreductase enzymes. mdpi.com The reduction converts the relatively inert nitro compound into highly reactive cytotoxic intermediates, such as nitroso and superoxide (B77818) radical species. encyclopedia.pubnih.gov These reactive species can indiscriminately damage a variety of critical cellular components. A key target is microbial DNA, where the intermediates can cause cross-linking and strand breaks, thereby inhibiting DNA replication and leading to cell death. nih.gov In addition to DNA, these reactive species can also attack ribosomal proteins, halting protein synthesis, and disrupt other essential metabolic pathways within the pathogen. mdpi.com This multi-targeted mechanism is advantageous as it can be effective against a wide range of microbes and may be less prone to the development of resistance compared to drugs with a single, specific target. mdpi.com

The following table summarizes the antimicrobial activity of representative nitro-substituted quinoline compounds against various pathogens, providing a basis for the expected spectrum of 4,4-dimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one.

| Compound Class/Name | Pathogen | Type | Reported Activity |

| 1,7-disubstituted-6-nitroquinolones | Mycobacterium tuberculosis | Bacterium (Mycobacterium) | Good inhibitory activity. nih.gov |

| 1,7-disubstituted-6-nitroquinolones | Gram-positive bacteria | Bacteria (Gram-positive) | More potent than ciprofloxacin in some cases. nih.gov |

| Nitroxoline (5-nitro-8-hydroxyquinoline) | Escherichia coli | Bacterium (Gram-negative) | Clinically used for urinary tract infections. researchgate.net |

| Nitroxoline (5-nitro-8-hydroxyquinoline) | Staphylococcus aureus | Bacterium (Gram-positive) | Broad-spectrum activity. researchgate.net |

| Nitroxoline (5-nitro-8-hydroxyquinoline) | Candida spp. | Fungus | Antifungal activity reported. researchgate.netnih.gov |

| 8-Hydroxy-6-nitroquinoline | Escherichia coli | Bacterium (Gram-negative) | Antibacterial activity demonstrated. nih.gov |

| 8-Hydroxy-6-nitroquinoline | Staphylococcus aureus | Bacterium (Gram-positive) | Antibacterial activity demonstrated. nih.gov |

| 8-Hydroxy-6-nitroquinoline | Mycobacterium smegmatis | Bacterium (Mycobacterium) | Antibacterial activity demonstrated. nih.gov |

Diverse Applications of 4,4 Dimethyl 6 Nitro 3,4 Dihydroquinolin 2 1h One and Its Derivatives

Utility as Building Blocks and Intermediates in Organic Synthesis

The dihydroquinolin-2(1H)-one framework is a prominent structural motif in a wide array of natural products and pharmacologically active molecules. nih.gov Consequently, 4,4-Dimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one serves as a valuable starting material and intermediate for the synthesis of more complex molecular architectures. The presence of the nitro group on the aromatic ring offers a strategic point for chemical modification, significantly enhancing its utility as a building block.

The nitro functionality can be readily reduced to an amino group, which can then participate in a variety of subsequent reactions. This amino derivative opens pathways to the synthesis of fused heterocyclic systems and other polyfunctional molecules. For instance, the amino group can be diazotized and converted into a range of other substituents, or it can undergo condensation reactions to form larger, more complex heterocyclic structures.

Furthermore, the lactam moiety within the dihydroquinolinone structure provides another site for chemical manipulation. The N-H bond can be alkylated or acylated, and the carbonyl group can undergo various reactions, allowing for the introduction of diverse functional groups and the construction of novel molecular scaffolds. The general reactivity of nitroalkanes and their utility in the synthesis of heterocyclic compounds underscores the potential of 4,4-Dimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one as a versatile precursor in organic synthesis. nih.gov

Table 1: Potential Synthetic Transformations of 4,4-Dimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one

| Starting Material | Reagents and Conditions | Product | Application |

| 4,4-Dimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one | H₂, Pd/C or SnCl₂, HCl | 6-Amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one | Intermediate for dyes, pharmaceuticals, and polymers |

| 4,4-Dimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one | 1. Fe, NH₄Cl, EtOH/H₂O2. NaNO₂, HCl3. CuX | 6-Halo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (X = Cl, Br, I) | Precursor for cross-coupling reactions |

| 6-Amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one | Diketones, Lewis acids | Fused heterocyclic compounds (e.g., quinolinoquinoxalines) | Biologically active compounds |

| 4,4-Dimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one | Alkyl halides, Base | 1-Alkyl-4,4-dimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one | Modification of solubility and biological activity |

Applications in Materials Science (e.g., Fluorescent Probes, Optical Materials)

Derivatives of dihydroquinolinone are gaining attention in the field of materials science, particularly for their fluorescent properties. While specific studies on the fluorescence of 4,4-Dimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one are not extensively documented, the broader class of nitroaromatic compounds and related heterocyclic systems suggests significant potential. The fluorescence of organic molecules is highly dependent on their electronic structure, and the introduction of electron-donating and electron-withdrawing groups can tune the emission properties.

The nitro group, being a strong electron-withdrawing group, can influence the intramolecular charge transfer (ICT) characteristics of the molecule, which is a key mechanism in many fluorescent probes. Generally, nitroaromatics are considered fluorescence quenchers. springernature.com However, careful molecular design, such as the strategic placement of electron-donating groups in conjunction with the nitro group, can lead to the development of fluorescent materials. nih.gov For example, a furan-dihydroquinazolinone based nanoprobe has been developed for the selective recognition of 4-nitrophenol, demonstrating the potential of similar scaffolds in sensor applications. researchgate.netresearchgate.net

Derivatives of 4,4-Dimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one, particularly those where the nitro group is converted to an amino group or other functionalities, could exhibit interesting photophysical properties. These modified compounds could potentially be used as:

Fluorescent Probes: For the detection of specific ions, molecules, or changes in the microenvironment (e.g., pH, viscosity).

Optical Materials: As components in organic light-emitting diodes (OLEDs) or other optoelectronic devices.

Nonlinear Optical (NLO) Materials: The push-pull electronic nature that can be engineered into these molecules is often associated with NLO properties.

Table 2: Potential Photophysical Properties of 4,4-Dimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one Derivatives

| Derivative | Potential Application | Principle |

| Amino-substituted derivative | Fluorescent sensor for metal ions | Chelation-enhanced fluorescence |

| Donor-acceptor substituted derivative | pH-sensitive fluorescent probe | pH-dependent intramolecular charge transfer |

| Polymer-bound derivative | Solid-state fluorescent material | Aggregation-induced emission |

Role in Catalysis and Organocatalysis

While there is no direct evidence of 4,4-Dimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one itself being used as a catalyst, the dihydroquinolinone scaffold is a privileged structure in the design of chiral ligands and organocatalysts for asymmetric synthesis. The rigid bicyclic framework can provide a well-defined stereochemical environment for catalytic transformations.

Chiral derivatives of dihydroquinolinones can be synthesized and utilized in various asymmetric reactions. For instance, the introduction of a chiral substituent at the nitrogen atom or at other positions on the ring can lead to the formation of effective organocatalysts. These catalysts can be employed in reactions such as aldol (B89426) reactions, Michael additions, and Diels-Alder reactions to produce enantiomerically enriched products.

The potential for 4,4-Dimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one in this area lies in its role as a precursor to chiral ligands and catalysts. The nitro group can be transformed into other functional groups that can coordinate with metal centers or act as hydrogen bond donors/acceptors, which are crucial for catalytic activity and stereocontrol. The development of chiral catalysts based on this scaffold could offer new and efficient routes to valuable chiral molecules.

Analytical Chemistry Applications (e.g., Method Development for Detection or Quantification)

The detection and quantification of 4,4-Dimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one, particularly as an intermediate in synthetic processes or as a potential environmental contaminant, would necessitate the development of specific analytical methods. Given its structure, several analytical techniques could be adapted for its analysis.

High-performance liquid chromatography (HPLC) coupled with an ultraviolet (UV) detector would be a primary method for its quantification. The presence of the nitroaromatic chromophore should allow for sensitive detection at appropriate UV wavelengths. The development of an HPLC method would involve optimizing the stationary phase, mobile phase composition, and flow rate to achieve good separation from starting materials, byproducts, and other impurities.

Mass spectrometry (MS), particularly coupled with liquid chromatography (LC-MS), would be a powerful tool for the identification and confirmation of 4,4-Dimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one. The mass spectrum would provide information about its molecular weight and fragmentation pattern, which is crucial for structural elucidation. A study on a structurally similar compound, 2-Hydroxy-3,3-dimethyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one, reported mass spectrometry data which can serve as a reference for the fragmentation patterns of such molecules. nih.gov

Table 3: Potential Analytical Methods for 4,4-Dimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one

| Analytical Technique | Principle | Application |

| HPLC-UV | Separation based on polarity and detection via UV absorbance | Quantification in reaction mixtures and quality control |

| LC-MS | Separation coupled with mass-to-charge ratio determination | Identification, structural confirmation, and trace analysis |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile derivatives followed by mass analysis | Analysis of thermally stable derivatives |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis of nuclear spin in a magnetic field | Structural elucidation and purity assessment |

Future Research Directions and Unresolved Challenges

Development of Highly Efficient and Atom-Economical Synthetic Pathways

Furthermore, exploring metal-free protocols, for instance, using reagents like K₂S₂O₈ as an oxidant, could provide more environmentally friendly alternatives. mdpi.com The goal would be to develop synthetic pathways with high yields, minimal waste generation, and the use of readily available and non-toxic starting materials. tandfonline.com A comparative analysis of different catalytic systems could guide the optimization of reaction conditions to achieve these goals.

Table 1: Comparison of Potential Catalytic Systems for Dihydroquinolinone Synthesis

| Catalyst System | Potential Advantages | Key Research Objective for 4,4-Dimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one |

|---|---|---|

| Copper-catalyzed | Good yields, tolerance of various functional groups. mdpi.com | Optimization for the specific steric and electronic properties of the target molecule. |

| Palladium-catalyzed | High efficiency in C-N bond formation. bohrium.com | Development of a one-pot tandem reaction strategy. |

| Metal-free (e.g., K₂S₂O₈) | Lower cost, reduced environmental impact. mdpi.com | Investigation of reaction kinetics and mechanism to improve yields. |

Advanced Spectroscopic Techniques for Real-Time Mechanistic Monitoring

A detailed understanding of the reaction mechanisms underlying the synthesis of 4,4-dimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one is crucial for optimizing reaction conditions and improving yields. Advanced spectroscopic techniques can provide real-time insights into the reaction kinetics and the formation of transient intermediates. perkinelmer.com

Future studies should employ in-situ spectroscopic methods such as Fourier-transform infrared (FTIR) and Raman spectroscopy to monitor the progress of the reaction in real-time. clairet.co.uk These techniques can provide valuable information on the changes in functional groups and the formation of key intermediates, helping to elucidate the reaction pathway. clairet.co.uk Ultrafast spectroscopy techniques could also be employed to observe molecular and electronic dynamics on a femtosecond timescale, offering unprecedented insights into the chemical reactions involved. spectroscopyonline.com

Computational Design of Novel Derivatives with Enhanced Properties

Computational chemistry offers powerful tools for the rational design of new molecules with desired properties, reducing the need for extensive trial-and-error synthesis and screening. mdpi.com For 4,4-dimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one, computational methods can be used to predict the physicochemical and biological properties of novel derivatives.

Techniques such as Density Functional Theory (DFT) can be used to calculate the electronic properties and reactivity of the molecule. ankara.edu.tr Molecular docking studies can predict the binding affinity of derivatives to specific biological targets, guiding the design of compounds with enhanced biological activity. mdpi.comnih.gov Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of the derivatives with their activity. mdpi.com

Table 2: Hypothetical Computationally Designed Derivatives and Their Predicted Properties

| Derivative | Modification | Predicted Property Enhancement | Potential Application |

|---|---|---|---|

| 1a | Replacement of nitro group with an amino group | Increased water solubility, altered electronic properties | Pharmaceutical intermediate |

| 1b | Addition of a hydroxyl group to the aromatic ring | Enhanced antioxidant activity, potential for new biological interactions | Preclinical drug discovery |

| 1c | Substitution at the N1 position with an alkyl chain | Modified lipophilicity and membrane permeability | Materials science |

| 1d | Introduction of a trifluoromethyl group | Increased metabolic stability and binding affinity. acs.org | Agrochemical or pharmaceutical development |

Exploration of New Biological Targets and Pathways in Preclinical Research

The dihydroquinolinone scaffold is present in numerous natural products and synthetic compounds with a wide range of biological activities. nih.govresearchgate.net While the specific biological profile of 4,4-dimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one is not yet well-defined, its structural features suggest it could be a promising candidate for preclinical research.

Future research should involve screening this compound and its rationally designed derivatives against a diverse panel of biological targets. Given that compounds with a quinolinone core have shown potential as anticancer agents, initial studies could focus on their effects on cancer cell lines. researchgate.net Furthermore, the isoquinoline (B145761) ring, a related structure, is known to possess a wide range of pharmacological activities including antimicrobial, antifungal, and anti-inflammatory properties, suggesting that dihydroquinolinones may also exhibit similar activities. mdpi.com

Integration of Dihydroquinolinone Scaffolds into Novel Functional Materials

The unique photophysical and electronic properties of heterocyclic compounds make them attractive building blocks for the development of novel functional materials. The dihydroquinolinone scaffold, with its conjugated system, could be integrated into various material applications.

Future research could explore the potential of 4,4-dimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one and its derivatives in the development of organic light-emitting diodes (OLEDs), sensors, or as components in photoredox catalysis. The presence of the nitro group can influence the electronic properties, which could be fine-tuned through chemical modification to optimize performance in specific material applications. The study of the photophysical properties, such as absorption and emission spectra, will be a crucial first step in this direction.

Sustainable and Environmentally Benign Chemical Synthesis of Dihydroquinolinones

The principles of green chemistry are becoming increasingly important in chemical synthesis, aiming to reduce the environmental impact of chemical processes. researchgate.net Future research on the synthesis of 4,4-dimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one should prioritize the development of sustainable and environmentally benign methods. rsc.org

This includes the use of greener solvents such as water or bio-based solvents, which have negligible toxicity. mdpi.com The exploration of solvent-free reaction conditions, potentially facilitated by microwave irradiation, could also significantly reduce waste and energy consumption. euroasiapub.org Furthermore, the use of recyclable catalysts, such as solid-supported catalysts, would contribute to a more sustainable synthetic process. mdpi.com The overarching goal is to develop synthetic routes that are not only efficient but also safe and environmentally responsible. tandfonline.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4,4-dimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, nitro-substituted derivatives are prepared by reacting 6-bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one with nitric acid under controlled conditions. Yield optimization involves adjusting reaction time, temperature, and catalyst loading. Catalytic hydrogenation (e.g., Pd/C, H₂) is often used for nitro group reduction in intermediates .

Q. How is the structure of 4,4-dimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one validated experimentally?

- Methodological Answer : Structural confirmation relies on spectroscopic techniques:

- ¹H NMR : Key signals include δ ~8.1 ppm (aromatic protons adjacent to nitro groups) and δ ~2.2–2.7 ppm (dimethyl groups and aliphatic protons) .

- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 303 [M⁺] for nitro derivatives) confirm molecular weight .

- HPLC : Purity >95% is achieved via flash chromatography or recrystallization .

Q. What strategies are effective for reducing the nitro group in 4,4-dimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one to an amine?

- Methodological Answer : Catalytic hydrogenation using Pd/C under H₂ (1–3 atm) in ethanol or THF is standard. Reaction monitoring via TLC ensures complete reduction. For acid-sensitive intermediates, alternative reductants like SnCl₂/HCl may be used .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one derivatives for selective nNOS inhibition?

- Methodological Answer : SAR optimization involves:

- Substituent positioning : Nitro/amino groups at C6 enhance selectivity for neuronal nitric oxide synthase (nNOS) over endothelial (eNOS) isoforms.

- Side-chain modifications : Adding pyrrolidinyl or piperidinyl groups improves blood-brain barrier penetration.

- Biological assays : Recombinant human NOS isoforms (iNOS, eNOS, nNOS) expressed in Sf9 cells are used to measure IC₅₀ values .

Q. What experimental approaches resolve contradictions in spectral data (e.g., unexpected NMR shifts) during derivative synthesis?

- Methodological Answer : Contradictions may arise from tautomerism or impurities. Strategies include:

- Variable-temperature NMR to detect dynamic equilibria.

- 2D NMR (COSY, HSQC) to assign ambiguous signals.

- Recrystallization or preparative HPLC to isolate pure stereoisomers .

Q. How are in vivo efficacy studies for 4,4-dimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one-based analgesics designed?

- Methodological Answer :

- Animal models : Rat neuropathic pain models (e.g., chronic constriction injury) assess oral bioavailability and CNS penetration.

- Dosing : Compound administration (e.g., 10–50 mg/kg) with pharmacokinetic profiling (plasma/brain concentration ratios).

- Endpoints : Pain threshold measurements (e.g., von Frey filaments) and biomarker analysis (e.g., NO levels) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.